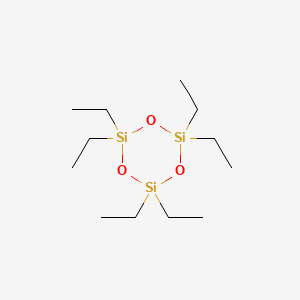

Hexaethylcyclotrisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4,6,6-hexaethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si3/c1-7-16(8-2)13-17(9-3,10-4)15-18(11-5,12-6)14-16/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPBCFZCRNKXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1(O[Si](O[Si](O1)(CC)CC)(CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88483-06-1 | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88483-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062109 | |

| Record name | Hexaethylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-79-0 | |

| Record name | 2,2,4,4,6,6-Hexaethylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaethylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAETHYLCYCLOTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIM94HF2YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexaethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylcyclotrisiloxane, with the CAS Number 2031-79-0, is a cyclic organosilicon compound belonging to the siloxane family.[1][2] It is composed of a six-membered ring of alternating silicon and oxygen atoms, with two ethyl groups attached to each silicon atom. This colorless to yellowish transparent liquid serves as a key monomer in the synthesis of specialized silicone polymers and copolymers.[3][4][5] Its distinct chemical and physical properties make it a valuable precursor for creating materials with tailored characteristics, finding applications in the production of specialty silicones, lubricants, and as an additive in coatings and plastics.[5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with general experimental methodologies for their determination.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H30O3Si3 | [1] |

| Molecular Weight | 306.62 g/mol | [3] |

| Appearance | Colorless or yellowish transparent liquid | [3][4] |

| Melting Point | 14 °C | [4][6][7] |

| Boiling Point | 117 °C at 10 mmHg | [3][4][6] |

| Density | 0.955 g/cm³ at 25°C | [3][7] |

| Refractive Index | 1.4308 at 25°C | [3][6] |

| Flash Point | >65 °C | [4][6] |

| Vapor Pressure | 0.0314 mmHg at 25°C | |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [6] |

Chemical Reactivity and Synthesis

Reactivity

The primary chemical reactivity of this compound lies in its ability to undergo ring-opening polymerization (ROP) . This process involves the cleavage of the siloxane bonds within the cyclic structure to form long-chain linear polymers. The polymerization can be initiated by anionic or cationic catalysts, as well as by organocatalysts.[8][9][10] The resulting poly(diethylsiloxane) polymers possess unique properties that are distinct from the more common poly(dimethylsiloxane)s.

The reactivity of cyclotrisiloxanes is notably higher than their larger ring counterparts (e.g., octaethylcyclotetrasiloxane) due to significant ring strain.[8] This higher reactivity allows for polymerization to occur under milder conditions.

-

Anionic Ring-Opening Polymerization: This is a common method for polymerizing cyclosiloxanes. The reaction is typically initiated by strong bases such as alkali metal hydroxides or organolithium compounds.[8][11] The initiator attacks a silicon atom in the ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate anion. This anion then propagates by attacking another monomer molecule, extending the polymer chain.

-

Hydrolysis: While generally not reactive with aqueous systems, under specific conditions such as the presence of acid or base catalysts, the siloxane bonds can be susceptible to hydrolysis.[6][12] This would lead to the formation of diethylsilanediols, which can then undergo condensation reactions.

Synthesis

A general method for the preparation of this compound involves a multi-step process:[13]

-

Grignard Reaction: Tetraalkoxysilane is reacted with an ethyl Grignard reagent (formed from an ethyl halide and magnesium metal) in a solvent.

-

Hydrolysis and Polycondensation: The reaction mixture is then hydrolyzed in a dilute acid solution, leading to polycondensation and the formation of a mixture of diethylsiloxane oligomers.

-

Molecular Transposition: The oligomer mixture is heated with sulfuric acid to promote molecular rearrangement.

-

Cracking and Rectification: The resulting product is then cracked under the catalysis of a potash catalyst, followed by rectification to isolate this compound.

Experimental Protocols

Determination of Boiling Point (Micro Method)

The boiling point of a small quantity of a liquid can be determined using a Thiele tube.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

-

Observation: The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer (e.g., an Abbé refractometer).

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

Caption: Molecular structure of this compound.

Caption: Ring-Opening Polymerization of this compound.

References

- 1. Cyclotrisiloxane, hexaethyl- [webbook.nist.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. sisib.com [sisib.com]

- 4. This compound, CAS No. 2031-79-0 - iChemical [ichemical.com]

- 5. CAS 2031-79-0 | this compound | Sancai industry [sancaiindustry.com]

- 6. 2031-79-0 | CAS DataBase [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN101597303A - The preparation method of Hexaethyl cyclotrisiloxane or triethyl trimethyl cyclotrisiloxane - Google Patents [patents.google.com]

Synthesis and Structural Analysis of Hexaethylcyclotrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of hexaethylcyclotrisiloxane, a key organosilicon compound. While specific literature on this compound is limited, this document compiles established synthetic methodologies for analogous compounds and predictive data for its structural characterization based on well-understood principles of organosilicon chemistry.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the hydrolysis of diethyldichlorosilane. This reaction proceeds through the formation of a transient diethylsilanediol intermediate, which then undergoes intermolecular condensation to form a mixture of cyclic and linear siloxanes. The formation of the thermodynamically less stable, yet kinetically favored, cyclotrisiloxane can be influenced by reaction conditions such as concentration, temperature, and the presence of catalysts.

An alternative, though less common, method involves a Grignard reaction of a tetraalkoxysilane with an ethylmagnesium halide, followed by hydrolysis, polycondensation, and subsequent thermal cracking of the resulting polymer to yield the desired cyclic trimer.[1]

Experimental Protocol: Hydrolysis of Diethyldichlorosilane

This protocol is a generalized procedure based on the well-established hydrolysis of dichlorosilanes to form cyclosiloxanes.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (or other mild base)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

A solution of diethyldichlorosilane in diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

An excess of deionized water is added dropwise to the stirred solution of diethyldichlorosilane. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the mixture is stirred for several hours at room temperature to ensure complete hydrolysis.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a dilute solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct, followed by washing with deionized water until the washings are neutral.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting mixture of linear and cyclic siloxanes can be separated by fractional distillation to isolate this compound. The yield of the cyclic trimer versus other cyclic and linear oligomers is highly dependent on the reaction conditions.

Logical Workflow for Hydrolysis of Diethyldichlorosilane

Caption: Workflow for the synthesis of this compound.

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a definitive X-ray crystal structure is not publicly available, a comprehensive analysis can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected analytical data based on the known properties of analogous compounds, particularly hexamethylcyclotrisiloxane, and general principles of organosilicon chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. The methylene protons will appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a triplet due to coupling with the methylene protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals for the methylene and methyl carbons of the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH₂-CH₃ | ~ 0.5 - 1.0 | Quartet |

| ¹H | Si-CH₂-CH₃ | ~ 0.9 - 1.2 | Triplet |

| ¹³C | Si-CH₂-CH₃ | ~ 5 - 10 | - |

| ¹³C | Si-CH₂-CH₃ | ~ 7 - 12 | - |

Note: These are estimated values based on data for similar ethyl-substituted silanes and siloxanes. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the Si-O-Si cyclic backbone and the C-H bonds of the ethyl groups.

Table 2: Expected Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2960 - 2870 | C-H stretching (in ethyl groups) | Strong |

| ~ 1460 | C-H bending (in ethyl groups) | Medium |

| ~ 1240 | Si-CH₂- wagging | Strong |

| ~ 1020 | Asymmetric Si-O-Si stretching (in cyclic trimer) | Very Strong |

| ~ 800 | Symmetric Si-O-Si stretching | Medium |

The position of the asymmetric Si-O-Si stretching vibration is particularly diagnostic for the ring size of cyclosiloxanes. For cyclotrisiloxanes, this band typically appears at a lower frequency (around 1020 cm⁻¹) compared to larger rings due to ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₃₀O₃Si₃), the expected molecular weight is approximately 306.6 g/mol .

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 306 | Molecular ion [M]⁺ |

| 277 | Loss of an ethyl group [M - C₂H₅]⁺ |

| 249 | Loss of two ethyl groups [M - 2(C₂H₅)]⁺ |

The fragmentation pattern is expected to involve the sequential loss of ethyl groups and potentially rearrangements of the siloxane core.

Experimental Workflow for Structural Analysis

Caption: Workflow for the structural elucidation of this compound.

Conclusion

References

Hexaethylcyclotrisiloxane CAS number and molecular formula

An In-Depth Technical Guide to Hexamethylcyclotrisiloxane

Disclaimer: Information regarding "hexaethylcyclotrisiloxane" is scarce. This guide details the properties and applications of the closely related and extensively documented compound, Hexamethylcyclotrisiloxane .

Hexamethylcyclotrisiloxane, also known as D3, is an organosilicon compound and the simplest of the cyclic dimethylsiloxanes.[1][2] It is a valuable precursor in the synthesis of silicone polymers and finds applications in various industrial and research settings.[1][] This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its properties, synthesis, and applications.

Core Data

| Identifier | Value | Reference |

| CAS Number | 541-05-9 | [1][2][4][5][6][7] |

| Molecular Formula | C₆H₁₈O₃Si₃ | [1][4][5][6][8][9] |

Physicochemical Properties

Hexamethylcyclotrisiloxane is a white, crystalline solid at room temperature.[2][10] It is known for its volatility and is soluble in most organic solvents.[1][11] The compound is sensitive to moisture and may decompose upon exposure to moist air or water.[1][9]

| Property | Value | Reference |

| Molecular Weight | 222.46 g/mol | [1][4][7][8] |

| Melting Point | 50-64 °C | [1][11] |

| Boiling Point | 134 °C | [1][2][11] |

| Density | 1.02 g/cm³ | [1][2][8] |

| Flash Point | 35 °C | [8][10][12] |

| Water Solubility | May decompose | [1][9] |

Experimental Protocols

Synthesis of Hexamethylcyclotrisiloxane

A common method for the preparation of hexamethylcyclotrisiloxane involves the hydrolysis of dimethyldichlorosilane. This process typically yields a mixture of cyclic dimethylsiloxanes, primarily octamethylcyclotetrasiloxane (D4) and smaller amounts of hexamethylcyclotrisiloxane (D3).[13] To increase the yield of D3, the mixture of cyclic polysiloxanes can be passed through a reaction zone packed with alumina heated to temperatures between 400°C and 600°C.[13]

Experimental Workflow for Synthesis

Caption: A simplified workflow for the synthesis and isolation of Hexamethylcyclotrisiloxane.

Ring-Opening Polymerization

Hexamethylcyclotrisiloxane is a key monomer in the synthesis of silicone polymers, such as polydimethylsiloxane (PDMS).[] Its strained ring structure makes it highly reactive and susceptible to ring-opening polymerization. This reaction can be initiated by anionic or cationic catalysts.

Anionic Ring-Opening Polymerization Workflow

Caption: A generalized workflow for the anionic ring-opening polymerization of Hexamethylcyclotrisiloxane.

Applications in Research and Development

Hexamethylcyclotrisiloxane serves as a fundamental building block in silicone chemistry. Its primary application is in the synthesis of a wide range of silicone-based materials, including elastomers, resins, and oils.[] These materials are valued for their thermal stability, flexibility, and biocompatibility.[]

In the context of drug development, while not a therapeutic agent itself, the polymers derived from hexamethylcyclotrisiloxane can be utilized as excipients in drug formulations to enhance solubility and stability.[14][15] Furthermore, its utility in proteomics research has been noted.[7][11]

Safety and Handling

Hexamethylcyclotrisiloxane is classified as a flammable solid and should be handled with appropriate safety precautions.[16][17] It is advisable to work in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[18] The compound should be stored in a cool, dry place away from sources of ignition.[18]

| Hazard Statement | GHS Classification |

| Flammable Solid | H228 |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Respiratory Irritation | H335 |

This data is based on available safety data sheets and should be confirmed with the specific documentation provided by the supplier.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. Hexamethylcyclotrisiloxane - Wikipedia [en.wikipedia.org]

- 4. Hexamethylcyclotrisiloxane | C6H18O3Si3 | CID 10914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 541-05-9: Hexamethylcyclotrisiloxane | CymitQuimica [cymitquimica.com]

- 6. Cyclotrisiloxane, hexamethyl- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. HEXAMETHYLCYCLOTRISILOXANE | [gelest.com]

- 9. Hexamethylcyclotrisiloxane | 541-05-9 [chemnet.com]

- 10. Hexamethylcyclotrisiloxane | 541-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Hexamethylcyclotrisiloxane CAS#: 541-05-9 [amp.chemicalbook.com]

- 12. Hexamethylcyclotrisiloxane - Safety Data Sheet [chemicalbook.com]

- 13. US2618648A - Preparation of hexamethylcyclotrisiloxane - Google Patents [patents.google.com]

- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemos.de [chemos.de]

- 17. echemi.com [echemi.com]

- 18. chemos.de [chemos.de]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Hexaethylcyclotrisiloxane

A Note on Data Availability: Publicly available, in-depth experimental data specifically on the thermal stability and decomposition of hexaethylcyclotrisiloxane is limited. Therefore, this guide synthesizes established principles from siloxane chemistry and draws parallels with the well-studied analogue, hexamethylcyclotrisiloxane (D3), to provide a comprehensive overview. The experimental protocols described are standard methodologies applicable to the thermal analysis of such organosilicon compounds.

Introduction to this compound

This compound, a member of the cyclosiloxane family, is an organosilicon compound with the chemical formula [(C₂H₅)₂SiO]₃. It consists of a six-membered ring of alternating silicon and oxygen atoms, with two ethyl groups attached to each silicon atom. The thermal stability of this compound is a critical parameter for its applications in various industrial processes, including as a precursor for silicone polymers and in the synthesis of specialized materials. Understanding its behavior at elevated temperatures is crucial for ensuring process safety, controlling reaction pathways, and determining the service limits of materials derived from it.

Thermal Stability Profile

Organosilicon compounds, including this compound, are generally recognized for their notable thermal stability. This stability arises from the strength of the silicon-oxygen (Si-O) bond in the siloxane backbone. However, the presence of ethyl groups attached to the silicon atoms introduces C-C and Si-C bonds, which are typically less stable than the Si-O backbone and are the primary sites for thermal degradation.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a free-radical chain reaction mechanism. The process can be conceptualized in the following stages:

-

Initiation: At elevated temperatures, the weakest bonds, typically the Si-C or C-C bonds of the ethyl substituents, will cleave, generating radical species.

-

Propagation: These highly reactive radicals can then abstract atoms from other this compound molecules, leading to the formation of a variety of smaller volatile compounds and larger, more complex non-volatile products.

-

Termination: The reaction ceases when radicals combine to form stable, non-reactive molecules.

The primary decomposition products are expected to include a range of hydrocarbons such as ethane and ethylene, resulting from the reactions of the cleaved ethyl groups. Additionally, rearrangement and fragmentation of the siloxane ring could lead to the formation of other linear and cyclic siloxane species. In the presence of oxygen, the decomposition process would be more complex, leading to the formation of silicon dioxide (SiO₂), carbon oxides (CO, CO₂), and water.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, a suite of standard analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss of the sample as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 800 °C).

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the initial decomposition temperature (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, weighed amount of this compound is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting DSC curve reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events. Decomposition is typically observed as a complex series of exothermic and/or endothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of the sample.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of this compound is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Separation and Identification: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification.

Data Presentation

While specific experimental data for this compound is not available, the following tables illustrate how such data would be structured for clear comparison and analysis.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Atmosphere |

| Onset Decomposition Temperature (T_onset) | Data not available | Inert (N₂) |

| Temperature of 5% Mass Loss (T₅%) | Data not available | Inert (N₂) |

| Temperature of 10% Mass Loss (T₁₀%) | Data not available | Inert (N₂) |

| Temperature of 50% Mass Loss (T₅₀%) | Data not available | Inert (N₂) |

| Residual Mass at 800 °C (%) | Data not available | Inert (N₂) |

Table 2: Major Decomposition Products Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Proposed Origin |

| Data not available | Ethane | C-C bond cleavage of ethyl groups |

| Data not available | Ethylene | β-hydride elimination from ethyl groups |

| Data not available | Water | If oxygen is present |

| Data not available | Carbon Dioxide | If oxygen is present |

| Data not available | Silicon Dioxide | If oxygen is present |

| Data not available | Various linear and cyclic siloxanes | Rearrangement of the siloxane ring |

Visualizations

The following diagrams illustrate the logical workflow for the experimental analysis and a proposed decomposition pathway.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, based on established principles of organosilicon chemistry. While specific experimental data remains elusive in public literature, the outlined experimental protocols provide a clear roadmap for future research. The proposed decomposition pathways and illustrative data tables serve as a robust framework for researchers, scientists, and drug development professionals working with this and related compounds. Further empirical studies are necessary to fully elucidate the precise decomposition kinetics and product distribution for this compound.

References

The Solubility of Hexaethylcyclotrisiloxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Siloxane Solubility

Cyclosiloxanes, as a class of compounds, are characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. In the case of hexaethylcyclotrisiloxane, these organic groups are ethyl moieties. The solubility of these compounds is largely dictated by their molecular structure and the principle of "like dissolves like." The nonpolar nature of the siloxane backbone and the ethyl groups suggests a higher affinity for and greater solubility in nonpolar organic solvents. Conversely, their lack of hydrogen bonding capability results in very low solubility in polar solvents like water.

Predicted Solubility Profile of this compound

Based on the documented solubility of analogous methyl-substituted cyclosiloxanes such as hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), and decamethylcyclopentasiloxane (D5), a qualitative solubility profile for this compound can be predicted. These related compounds are generally reported to be soluble in a wide range of common organic solvents but are insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility |

| Alcohols | Ethanol, Methanol | Soluble[1] |

| Ketones | Acetone | Soluble[1][2] |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[3][4] |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble |

| Esters | Ethyl Acetate | Likely Miscible[5] |

| Chlorinated Solvents | Dichloromethane | Likely Soluble |

| Water | - | Insoluble[2][4][6] |

Note: The predicted solubilities are based on data for related cyclosiloxanes and should be experimentally verified for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, the following experimental methodologies are recommended.

Gravimetric Method for Solubility Determination

This classical and straightforward method involves the direct measurement of the mass of the solute dissolved in a known mass of solvent to determine the saturation concentration.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Sample Extraction: Once equilibrium is reached, cease agitation and allow any undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying and Weighing: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Gas Chromatography (GC) Method for Concentration Determination

Gas chromatography offers a highly sensitive and specific method for determining the concentration of this compound in a saturated solution. This is particularly useful for solvents with high boiling points where the gravimetric method may be challenging.

Objective: To quantify the concentration of this compound in a saturated solution using gas chromatography with an internal standard.

Materials and Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Appropriate capillary column (e.g., nonpolar or mid-polar)

-

This compound (as a standard)

-

Internal standard (a stable compound with a different retention time, e.g., a higher molecular weight n-alkane)

-

Selected organic solvent

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound and filter it.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Add a fixed concentration of the internal standard to each calibration standard.

-

Sample Preparation for GC Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent. Add the same fixed concentration of the internal standard to this diluted sample.

-

GC Analysis: Inject the calibration standards and the prepared sample into the GC. The instrument conditions (e.g., injector temperature, oven temperature program, detector temperature) should be optimized to achieve good separation and peak shape for both this compound and the internal standard.

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

-

Determine the peak area ratio for the sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each methodology.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for GC-based Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public domain literature, a strong predictive understanding can be derived from the behavior of analogous cyclosiloxanes. This guide provides a solid foundation for researchers by outlining the expected solubility trends and presenting detailed, robust experimental protocols for the precise determination of its solubility in a variety of organic solvents. The provided workflows offer a clear visual representation of the necessary steps to generate reliable and accurate solubility data, which is crucial for advancing research, development, and formulation activities involving this compound.

References

- 1. Hexamethylcyclotrisiloxane | 541-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Octamethylcyclotetrasiloxane (D4) [hubeistarchem.com]

- 5. Cyclopentasiloxane | Decamethylcyclopentasiloxane | Cosmetic Ingredients Guide [ci.guide]

- 6. silicorex.com [silicorex.com]

Pioneering Steps in Organosilicon Chemistry: The Early Research and Discovery of Ethyl-Substituted Cyclosiloxanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genesis of ethyl-substituted cyclosiloxanes, a cornerstone of modern silicone chemistry, can be traced back to the pioneering era of organosilicon research in the early to mid-20th century. This guide delves into the foundational studies that first unveiled the synthesis, characterization, and properties of these remarkable compounds, providing a detailed look at the experimental protocols and quantitative data from this seminal period. The work of trailblazers such as Dr. James Franklin Hyde at Corning Glass Works and researchers at General Electric laid the critical groundwork for the vast applications these molecules enjoy today, from advanced materials to pharmaceuticals.

The Genesis of Ethyl-Substituted Cyclosiloxanes: The Hydrolysis of Ethylchlorosilanes

The primary route to the formation of ethyl-substituted cyclosiloxanes in the early days of silicon chemistry was through the hydrolysis of ethyl-substituted chlorosilanes. This reaction, elegant in its simplicity yet powerful in its outcome, involves the reaction of diethyldichlorosilane ((C₂H₅)₂SiCl₂) with water. The initial hydrolysis yields a transient intermediate, diethylsilanediol ((C₂H₅)₂Si(OH)₂), which is unstable and readily undergoes intermolecular condensation to form a mixture of cyclic and linear polysiloxanes.

The early researchers meticulously controlled the reaction conditions to favor the formation of specific cyclic species, primarily the trimer, hexaethylcyclotrisiloxane ([(C₂H₅)₂SiO]₃), and the tetramer, octaethylcyclotetrasiloxane ([(C₂H₅)₂SiO]₄).

Experimental Protocol: Hydrolysis of Diethyldichlorosilane

The following experimental protocol is a composite representation of the methods described in the early literature, particularly in the foundational patents and publications of the 1940s.

Objective: To synthesize a mixture of ethyl-substituted cyclosiloxanes.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Diethyl ether (or another suitable inert solvent)

-

Water

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A solution of diethyldichlorosilane in an inert solvent, such as diethyl ether, was prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a condenser.

-

Water was slowly added to the stirred diethyldichlorosilane solution. The reaction is highly exothermic and produces hydrogen chloride (HCl) gas, necessitating careful control of the addition rate and often external cooling.

-

After the addition of water was complete, the reaction mixture was stirred for an additional period to ensure complete hydrolysis.

-

The resulting two-phase mixture, consisting of an ethereal solution of siloxanes and an aqueous hydrochloric acid layer, was separated.

-

The ether layer was washed with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining HCl.

-

The neutralized ether solution was then washed again with water to remove any residual salts.

-

The washed ether solution was dried over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

The ether was removed by distillation, leaving behind a mixture of crude ethyl-substituted polysiloxanes.

-

This mixture of linear and cyclic polysiloxanes was then separated by fractional distillation under reduced pressure to isolate the individual cyclosiloxane species.

Characterization and Quantitative Data from Early Studies

In the absence of modern spectroscopic techniques, early researchers relied on meticulous physical property measurements and elemental analysis to characterize the isolated ethyl-substituted cyclosiloxanes. The separation of the cyclic species was a significant challenge, primarily achieved through painstaking fractional distillation.

The following table summarizes the key quantitative data for the most common ethyl-substituted cyclosiloxanes as reported in the early scientific literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/cm³ at 20°C) | Refractive Index (n_D at 20°C) |

| This compound | C₁₂H₃₀O₃Si₃ | 306.62 | 224 | 0.9558 | 1.4320 |

| Octaethylcyclotetrasiloxane | C₁₆H₄₀O₄Si₄ | 408.82 | 305 | 0.9664 | 1.4395 |

Logical Workflow of Synthesis and Isolation

The process of obtaining pure ethyl-substituted cyclosiloxanes from their chlorosilane precursors followed a clear and logical workflow, which can be visualized as follows:

Caption: Workflow for the synthesis and isolation of ethyl-substituted cyclosiloxanes.

Signaling Pathways and Biological Interactions: A Modern Perspective on Early Molecules

It is important to note that the concept of signaling pathways and specific biological interactions was not a focus of the early chemical synthesis research on ethyl-substituted cyclosiloxanes. The primary drive was the exploration of novel materials with unique physical and chemical properties, such as thermal stability and hydrophobicity.

However, in the context of modern drug development and toxicology, the potential interactions of these and other siloxanes with biological systems are of significant interest. For instance, some cyclosiloxanes have been investigated for their potential endocrine-disrupting effects. A simplified, hypothetical signaling pathway diagram illustrates how such a compound might interact with a cellular receptor, a concept far removed from the initial discovery phase but relevant to the modern audience of this guide.

Caption: Hypothetical interaction of a cyclosiloxane with a cellular signaling pathway.

The early research into ethyl-substituted cyclosiloxanes was a testament to the power of fundamental chemical inquiry. The meticulous experimental work and careful characterization performed by the pioneers of organosilicon chemistry provided the essential knowledge base upon which the vast and diverse field of silicone science was built. This guide serves as a tribute to their foundational discoveries and as a resource for today's researchers who continue to explore the remarkable potential of these versatile molecules.

The Synthesis of Cyclic Siloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic siloxanes, particularly octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3), are fundamental building blocks in the synthesis of a vast array of silicone polymers and materials. Their unique properties, including high thermal stability, low surface tension, and biocompatibility, have made them indispensable in industries ranging from personal care and cosmetics to advanced materials and pharmaceuticals. This technical guide provides a comprehensive literature review of the core synthetic methodologies for producing cyclic siloxanes, with a focus on hydrolysis-condensation of dichlorosilanes, ring-opening polymerization, and ring-closing metathesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Hydrolysis and Condensation of Dichlorosilanes

The most traditional and widely used industrial method for the synthesis of cyclic siloxanes is the hydrolysis of dichlorodimethylsilane (Me₂SiCl₂).[1] This process involves the reaction of Me₂SiCl₂ with water, which leads to the formation of silanediols that subsequently undergo intermolecular and intramolecular condensation to yield a mixture of linear and cyclic siloxanes of varying ring sizes (D3, D4, D5, etc.).[1][2]

The distribution of cyclic and linear products is highly dependent on the reaction conditions, such as the concentration of reactants, temperature, and the presence of solvents or catalysts.[2] Generally, carrying out the hydrolysis in a dilute solution favors the formation of cyclic species.[3]

General Reaction Pathway

The hydrolysis of dichlorodimethylsilane proceeds through a two-step mechanism:

-

Hydrolysis: The Si-Cl bonds are rapidly hydrolyzed to form dimethylsilanediol (Me₂Si(OH)₂).

-

Condensation: The unstable silanediol molecules condense, eliminating water to form siloxane bonds (Si-O-Si). This condensation can occur intermolecularly to form linear chains or intramolecularly to form cyclic products.

Experimental Protocols

Protocol 1: Synthesis of a Mixture of Cyclic Siloxanes from Dichlorodimethylsilane

This protocol describes a general laboratory-scale synthesis of cyclic siloxanes from dichlorodimethylsilane.

-

Materials: Dichlorodimethylsilane (Si(CH₃)₂Cl₂), dichloromethane (CH₂Cl₂), water, sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure:

-

A solution of dichlorodimethylsilane in dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

-

An excess of water is added dropwise to the vigorously stirred solution at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer is separated and washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with water again until the washings are neutral.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting mixture of linear and cyclic siloxanes can be separated by fractional distillation under reduced pressure to isolate the desired cyclic species (e.g., D4, D5).[1]

-

Protocol 2: "Anhydrous" Hydrolysis for Preferential Formation of Hexamethylcyclotrisiloxane (D3)

A modified procedure utilizing dimethyl sulfoxide (DMSO) as the oxygen source has been shown to favor the formation of the more strained D3 over D4.[4]

-

Materials: Dichlorodimethylsilane (Me₂SiCl₂), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dichlorodimethylsilane is reacted with dimethyl sulfoxide.

-

The proposed mechanism involves the formation of a sulfonium ion intermediate which, due to steric hindrance, preferentially undergoes intramolecular cyclization to form D3.[4]

-

Quantitative Data

The yield of specific cyclic siloxanes is highly dependent on the reaction conditions. The following table summarizes typical product distributions from the hydrolysis of dichlorodimethylsilane.

| Precursor | Reaction Conditions | D3 Yield (%) | D4 Yield (%) | D5 Yield (%) | Other Cyclics/Linears (%) | Reference |

| Dichlorodimethylsilane | Hydrolysis in dilute ether solution | Variable | Good | Variable | Present | [3] |

| Dichlorodimethylsilane | Reaction with DMSO | Favored | Present | Present | Present | [4] |

| Dichlorodimethylsilane | Hydrolysis with KOH 0.5 M, reflux for 18 hours | - | - | - | Monomer yield of 50% | [5] |

| Dichlorodimethylsilane | Hydrolysis in dichloromethane, varying precursor to solvent ratio (1:1 and 1:4) under neutral conditions | Produced | Produced | - | Present | [1] |

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a versatile method for the synthesis of linear polysiloxanes from cyclic siloxane monomers. However, the reverse reaction, depolymerization, can be controlled to favor the formation of specific cyclic siloxanes under certain conditions, although ROP is primarily used for polymer synthesis. Both anionic and cationic ROP are widely employed.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is typically initiated by strong bases such as hydroxides, silanolates, or organolithium compounds.[6] The polymerization of the strained hexamethylcyclotrisiloxane (D3) is kinetically controlled and proceeds with minimal side reactions, making it ideal for the synthesis of well-defined polymers.[7] The polymerization of the less strained octamethylcyclotetrasiloxane (D4) often leads to an equilibrium mixture of linear polymer and cyclic oligomers.[7]

Protocol 3: Controlled Anionic ROP of Hexamethylcyclotrisiloxane (D3)

This protocol describes a method for the controlled polymerization of D3 to minimize side reactions.[3]

-

Materials: Hexamethylcyclotrisiloxane (D3), sec-butyllithium (sec-BuLi), benzene, tetrahydrofuran (THF), chlorosilane quenching agent.

-

Procedure:

-

Initiation is performed with sec-BuLi in benzene at room temperature.

-

An equal volume of THF is added, and the polymerization proceeds at room temperature to approximately 50% conversion.

-

The temperature is then lowered to -20 °C, and the polymerization is allowed to proceed to completion.

-

The living polymer is terminated by the addition of a suitable chlorosilane.

-

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclosiloxanes is initiated by strong protic acids (e.g., H₂SO₄, triflic acid) or Lewis acids.[8] The mechanism is more complex than AROP and can involve various active species, including silyloxonium ions.[9]

References

- 1. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. gelest.com [gelest.com]

- 8. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]

Physical properties of Hexaethylcyclotrisiloxane (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Hexaethylcyclotrisiloxane, with a specific focus on its melting and boiling points. Due to a lack of readily available experimental data for this compound in surveyed chemical literature, this guide also furnishes data for the closely related compound, Hexamethylcyclotrisiloxane, for comparative purposes. Furthermore, it details standardized experimental protocols for determining these critical physical characteristics.

Physical Properties Data

Precise experimental values for the melting and boiling points of this compound are not widely reported in publicly accessible databases. However, for the purpose of comparison, the physical properties of the analogous methyl-substituted compound, Hexamethylcyclotrisiloxane, are well-documented.

| Property | Hexamethylcyclotrisiloxane | This compound |

| Melting Point | 64 °C to 65 °C[1][2] | Data not available |

| Boiling Point | 134 °C[1][2][3] | Data not available |

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is fundamental to the characterization of a chemical substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these measurements to ensure reliability and consistency.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range.[5][6] The presence of impurities typically lowers the melting point and broadens the melting range.[6][7]

Several methods are accepted under OECD Guideline 102, including:

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or a metal block apparatus.[8][6] The temperatures at which melting begins and is complete are recorded.[6]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified by an endothermic peak on the resulting thermogram.[8]

-

Kofler Hot Bar: This method utilizes a metal bar with a calibrated temperature gradient to determine the melting point.

-

Melt Microscope: A microscope equipped with a heated stage allows for visual observation of the melting process.[4]

A general procedure using a modern melting point apparatus, such as a Mel-Temp, involves a preliminary rapid heating to determine an approximate melting range, followed by a slower, more precise measurement with a heating rate of about 2°C per minute.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11] For pure liquids, the boiling point is a sharp, characteristic value.[5][7]

Standard methods for boiling point determination as outlined in OECD Guideline 103 include:[9][10]

-

Ebulliometer Method: This technique directly measures the boiling point by observing the temperature of the vapor-liquid equilibrium.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature.

-

Distillation Method: This method is suitable for determining the boiling range of liquid mixtures.

-

Siwoloboff Method: A small sample is heated in a test tube alongside a thermometer, with an inverted capillary tube submerged in the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[12]

-

Photocell Detection: This automated method detects the boiling point by observing changes in light transmission through the sample.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to melting point determination, these methods can be used to determine the boiling point by identifying the endothermic event corresponding to vaporization.[9][10]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

References

- 1. Hexamethylcyclotrisiloxane - Wikipedia [en.wikipedia.org]

- 2. 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane [stenutz.eu]

- 3. lookchem.com [lookchem.com]

- 4. oecd.org [oecd.org]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.ca]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

An In-depth Technical Guide on the Health and Safety Data of Hexamethylcyclotrisiloxane Exposure

Disclaimer: The following information is a summary of available data primarily from safety data sheets and may not encompass all existing research. Detailed experimental protocols and specific signaling pathway information are not extensively available in the public domain.

This guide provides a structured overview of the health and safety data related to Hexamethylcyclotrisiloxane exposure, intended for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the acute and repeated-dose toxicity of Hexamethylcyclotrisiloxane.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1540 mg/kg | [1] |

| LD50 | Rabbit | Dermal | 794 uL/kg | [1] |

| LC50 | Rat | Inhalation | 36000 mg/m³/4H | [1] |

Table 2: Skin and Eye Irritation Data

| Test | Species | Dose | Result | Reference |

| Skin Irritation | Rabbit | 500 mg/24h | Mild | [1] |

| Eye Irritation | Rabbit | 500 mg/24h | Mild | [1] |

Table 3: Repeated-Dose Toxicity

| Study Duration | Species | Route | Critical Effect Level | Observed Effects | Reference |

| 3-month | Rat | Inhalation | 420 mg/m³ | Increased liver weights; effects on adrenals, thymus, and lungs. | [1] |

| 4 weeks | Rat | Inhalation | 700 ppm/6H | Potential reproductive effects (decrease in implantation sites, live litter size, and viability). | [1] |

Experimental Protocols

Detailed experimental protocols for the studies cited above are not provided in the source documents. However, a general methodology for such toxicological studies can be inferred.

General Protocol for Acute Oral Toxicity (LD50):

-

Animal Model: Typically, rats are used.

-

Dosage: A range of single doses of Hexamethylcyclotrisiloxane is administered orally to different groups of animals.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods.

General Protocol for Inhalation Toxicity (LC50):

-

Animal Model: Rats are commonly used.

-

Exposure: Animals are exposed to various concentrations of Hexamethylcyclotrisiloxane vapor for a specified duration (e.g., 4 hours).

-

Observation: Post-exposure, animals are monitored for toxic effects and mortality over a defined period.

-

Data Analysis: The LC50, the concentration at which 50% of the animals die, is determined.

General Protocol for Skin and Eye Irritation:

-

Animal Model: Rabbits are the standard model.

-

Application: A specified amount of the substance is applied to the skin or into the eye.

-

Observation: The site of application is observed for signs of irritation, such as redness, swelling, and inflammation, at specific time points.

-

Scoring: The severity of the irritation is scored based on a standardized scale.

Visualizations

Experimental Workflow for a Typical Toxicity Study

Caption: A generalized workflow for conducting an in-vivo toxicity study.

Potential Health Effects Following Exposure

Caption: Potential routes of exposure and associated health effects of Hexamethylcyclotrisiloxane.

Hazard Identification and Safety Precautions

Hexamethylcyclotrisiloxane is considered a hazardous substance.[1] It is a flammable solid and may cause irritation to the eyes, respiratory system, and skin.[1][2]

Handling and Storage:

-

Avoid all personal contact, including inhalation.[1]

-

Use in a well-ventilated area.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[4][6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Flush eyes with water as a precaution.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

Regulatory Information

Hexamethylcyclotrisiloxane is listed on several international chemical inventories, including the Canada Domestic Substances List (DSL) and the US Toxic Substances Control Act (TSCA) inventory.[1] It is important to consult local regulations for specific handling and disposal requirements.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of Hexaethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(diethylsiloxane) (PDES) through the ring-opening polymerization (ROP) of hexaethylcyclotrisiloxane (D₃ᴱᵗ). Detailed protocols for both anionic and cationic polymerization methods are presented, along with key quantitative data and potential applications in the biomedical and pharmaceutical fields.

Application Notes

Introduction to Poly(diethylsiloxane) and its Synthesis

Poly(diethylsiloxane) (PDES) is a silicone polymer with a repeating [-Si(CH₂CH₃)₂-O-] unit. It exhibits unique properties, including a very low glass transition temperature (Tg) of around -143°C, which imparts excellent low-temperature flexibility.[1] This characteristic makes PDES-containing materials suitable for applications in extreme environments, such as those encountered in aerospace and aviation.[1] In the biomedical and pharmaceutical fields, the inherent biocompatibility and chemical stability of the siloxane backbone, similar to its more common counterpart poly(dimethylsiloxane) (PDMS), make PDES an attractive candidate for various applications, including drug delivery systems.[2][3][4]

The primary route for synthesizing high molecular weight PDES with controlled properties is the ring-opening polymerization (ROP) of its cyclic trimer, this compound (D₃ᴱᵗ).[1] Due to the electron-donating effect of the ethyl groups, D₃ᴱᵗ is less reactive than its methyl analog, hexamethylcyclotrisiloxane (D₃), making the polymerization more challenging.[1][5] Consequently, the choice of catalyst and reaction conditions is crucial to achieve high yields and controlled polymer characteristics. Both anionic and cationic ROP methods have been successfully employed for the synthesis of PDES.[1][5]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of D₃ᴱᵗ is a versatile method that can lead to living polymerization, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions (low polydispersity index, PDI).[6] This control is particularly advantageous for creating block copolymers and other complex architectures for advanced drug delivery systems. The polymerization is typically initiated by strong bases such as organolithium compounds or alkali metal hydroxides. The use of phosphazene superbases as catalysts has been shown to be highly effective, enabling polymerization at room temperature with high yields and achieving high molecular weights.[1]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP offers an alternative pathway for the polymerization of D₃ᴱᵗ, often employing strong acids or Lewis acids as catalysts.[7] A notable development in this area is the use of linear chlorinated phosphazene acid as a catalyst, which allows for the synthesis of PDES oligomers and copolymers under mild conditions.[8] This method is particularly useful for preparing polymers with active end-groups like Si-H or vinyl, which can be further functionalized for various applications, including the development of silicone gels for drug encapsulation.[8]

Applications in Drug Development

While much of the existing research on polysiloxanes in drug delivery focuses on PDMS, the unique properties of PDES offer intriguing possibilities.[2][9][10] The lower Tg and potentially different drug solubility and release kinetics of PDES make it a candidate for:

-

Controlled Release Formulations: PDES can be formulated into matrices or coatings for the sustained release of therapeutic agents.[2][9][10] The polymer's hydrophobicity and permeability can be tailored by copolymerization or blending to modulate drug release profiles.

-

Low-Temperature Stable Formulations: For drugs that require storage or application at low temperatures, the inherent flexibility of PDES at sub-zero temperatures could be a significant advantage.

-

Biocompatible Implants and Devices: The biocompatibility of the siloxane backbone makes PDES suitable for implantable drug delivery devices and coatings for medical instruments.[3][4]

Further research into the biocompatibility, drug-polymer interactions, and degradation profile of PDES is necessary to fully realize its potential in drug development.

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound using a Phosphazene Base Catalyst

This protocol describes the synthesis of high molecular weight poly(diethylsiloxane) via living anionic ROP catalyzed by a cyclic trimeric phosphazene base (CTPB).

Materials:

-

This compound (D₃ᴱᵗ), purified by sublimation

-

Cyclic Trimeric Phosphazene Base (CTPB) catalyst

-

Anhydrous Toluene

-

Methanol

-

Initiator (e.g., sec-Butyllithium)

-

Terminating agent (e.g., Chlorodimethylsilane)

Procedure:

-

Preparation: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. Anhydrous toluene is used as the solvent.

-

Reaction Setup: In a nitrogen-filled glovebox, add the purified D₃ᴱᵗ monomer and anhydrous toluene to a reaction flask equipped with a magnetic stirrer.

-

Initiation: Introduce the initiator (e.g., sec-Butyllithium) to the reaction mixture and stir for a specified time to allow for the initiation reaction.

-

Polymerization: Add the CTPB catalyst to the reaction mixture. The polymerization is typically carried out at room temperature. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a terminating agent (e.g., chlorodimethylsilane).

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the polymer and wash it several times with methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified poly(diethylsiloxane) under vacuum at a slightly elevated temperature (e.g., 60 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Use ¹H NMR and ²⁹Si NMR spectroscopy to confirm the polymer structure.

Protocol 2: Cationic Ring-Opening Polymerization of this compound using a Linear Chlorinated Phosphazene Acid Catalyst

This protocol outlines the synthesis of α, ω-bis(dimethylsiloxyl)-terminated PDES oligomers using a linear chlorinated phosphazene acid catalyst.[8]

Materials:

-

This compound (D₃ᴱᵗ)

-

1,1,3,3-Tetramethyldisiloxane (MᴴMᴴ) as an end-capping agent[8]

-

Linear chlorinated phosphazene acid catalyst (prepared from PCl₅ and NH₄Cl)[8]

-

Hexamethyldisilazane (HDMS) as a passivator[8]

-

Dichloromethane (DCM) as a solvent for the catalyst

Procedure:

-

Catalyst Preparation: Prepare the linear chlorinated phosphazene acid catalyst according to established literature procedures.[8] Dilute the catalyst to a 2.5 wt% solution in DCM for ease of handling.[8]

-

Reaction Setup: In a reaction vessel, combine D₃ᴱᵗ and the end-capping agent MᴴMᴴ.[8]

-

Catalysis: Add the calculated amount of the phosphazene acid catalyst solution and the HDMS passivator to the monomer mixture.[8]

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir for the specified reaction time (e.g., 7-9 hours).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can be deactivated by the addition of a suitable agent if necessary, followed by filtration.

-

Purification: Remove any volatile components by distillation under reduced pressure.

-

Characterization: Analyze the resulting PDES oligomer for its molecular weight and structure using GPC, ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.[8]

Quantitative Data

The following tables summarize quantitative data from the literature on the ring-opening polymerization of this compound.

Table 1: Anionic ROP of D₃ᴱᵗ with Cyclic Trimeric Phosphazene Base (CTPB) Catalyst [1]

| Entry | [D₃ᴱᵗ]₀/[I]₀ | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 100 | 0.1 | 5 | >99 | 35.2 | 1.15 |

| 2 | 200 | 0.1 | 10 | >99 | 68.9 | 1.18 |

| 3 | 400 | 0.05 | 20 | >99 | 135.6 | 1.25 |

| 4 | 800 | 0.025 | 30 | 98 | 260.1 | 1.32 |

| 5 | 1600 | 0.01 | 60 | 95 | 404.0 | 1.45 |

Table 2: Cationic ROP of D₃ᴱᵗ with Linear Chlorinated Phosphazene Acid Catalyst [8]

| Entry | Catalyst (ppm) | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1A | 300 | 40 | 7 | 89 | 2350 | 1.35 |

| 1B | 300 | 50 | 7 | 93 | 2410 | 1.33 |

| 1C | 300 | 60 | 7 | 92 | 2380 | 1.36 |

| 2A | 300 | 50 | 5 | 88 | 2310 | 1.38 |

| 2B | 300 | 50 | 9 | 93 | 2430 | 1.34 |

| 3A | 200 | 50 | 7 | 85 | 2250 | 1.41 |

| 3B | 400 | 50 | 7 | 91 | 2390 | 1.35 |

Visualizations

Caption: Workflow for Anionic Ring-Opening Polymerization of this compound.

Caption: Workflow for Cationic Ring-Opening Polymerization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Release from Poly(dimethylsiloxane)-Based Matrices: Observed and Predicted Stabilization of the Release Rate by Three-Layer Devices | Semantic Scholar [semanticscholar.org]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Hexaethylcyclotrisiloxane as a Precursor for Silicone Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexaethylcyclotrisiloxane, a cyclic organosilicon compound, serves as a valuable precursor for the synthesis of silicone polymers, specifically polydiethylsiloxane (PDES). The strained three-membered siloxane ring of this compound allows for efficient ring-opening polymerization (ROP), enabling the production of linear polymers with controlled molecular weights and narrow polydispersity. This control is crucial for designing polymers with specific properties required in advanced applications, including drug delivery systems, medical devices, and high-performance elastomers.